molecular formula C15H24O B1366573 Velvetone CAS No. 68555-94-2

Velvetone

Cat. No.: B1366573
CAS No.: 68555-94-2
M. Wt: 220.35 g/mol
InChI Key: KTGXDHVCKICOMQ-ZRDIBKRKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Velvetone is synthesized through a Diels-Alder reaction of myrcene with 3-methyl-3-penten-2-one in the presence of aluminum chloride. This reaction produces a monocyclic intermediate, which is then cyclized in the presence of 85% phosphoric acid . The initial Diels-Alder reaction ensures that the acetyl group is positioned correctly, distinguishing this compound from other similar fragrances .

Industrial Production Methods

The industrial production of this compound follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is typically a colorless to pale yellow liquid with a purity of around 80%.

Chemical Reactions Analysis

Types of Reactions

Velvetone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its chemical structure and enhancing its properties for different applications.

Common Reagents and Conditions

    Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine under controlled conditions.

Major Products

The major products formed from these reactions include various derivatives of this compound, which can be used in different fragrance formulations and other industrial applications.

Scientific Research Applications

Velvetone has a wide range of scientific research applications:

Comparison with Similar Compounds

Velvetone is often compared with other synthetic ketone fragrances like Iso E Super, Iso Gamma Super, and Anthamber . These compounds share similar structural features but differ in their olfactory properties and applications. This compound is unique due to its distinctive powdery dry-down and ability to add volume to a fragrance .

List of Similar Compounds

  • Iso E Super
  • Iso Gamma Super
  • Anthamber
  • Amber Fleur
  • Boisvelone
  • Iso Ambois
  • Amberlan
  • Orbitone
  • Amberonne

This compound stands out among these compounds for its long-lasting scent and versatility in various fragrance formulations.

Biological Activity

Velvetone, a synthetic fragrance compound, has garnered attention for its biological activity, particularly in toxicology and allergenicity. This article compiles research findings, data tables, and case studies to present a comprehensive overview of this compound's biological effects.

This compound (CAS 68555-94-2) is primarily used in perfumery and cosmetics. Its chemical structure allows it to interact with biological systems, raising concerns regarding its safety and potential health effects.

Toxicological Profile

The toxicological effects of this compound have been studied extensively. Key findings include:

  • Acute Toxicity : this compound has an oral LD50 greater than 5000 mg/kg in rats, indicating low acute toxicity. Dermal exposure also shows a high LD50 (>5000 mg/kg) in rabbits, suggesting it is relatively safe upon skin contact .
  • Irritation Potential : this compound causes significant skin and eye irritation. In patch tests on rabbits, it resulted in well-defined erythema and moderate edema, indicating a potential for allergic reactions .
  • Sensitization : Studies suggest that this compound may act as a skin sensitizer. In guinea pigs, it was classified as a likely sensitizer under specific test conditions .

Biological Activity and Mechanisms

Research has identified several biological activities associated with this compound:

  • Allergenicity : Due to its ability to induce skin sensitization, this compound is considered an allergen. The potential for allergic reactions is critical for consumers with sensitive skin or allergies .
  • Environmental Impact : this compound is toxic to aquatic organisms, raising concerns about its environmental persistence and potential ecological effects .

Data Table: Toxicological Findings of this compound

Parameter Result Test Organism
Oral LD50>5000 mg/kgRat
Dermal LD50>5000 mg/kgRabbit
Skin IrritationWell-defined erythemaRabbit
Eye IrritationIntense conjunctival irritationRabbit
Skin SensitizationLikely sensitizerGuinea Pig

Case Studies

Several case studies highlight the implications of this compound's biological activity in real-world scenarios:

  • Cosmetic Safety Assessments : A study evaluated the safety of cosmetic products containing this compound. It found that formulations must adhere to safety regulations due to the compound's irritant properties, emphasizing the need for thorough testing before market release .
  • Occupational Exposure : In an occupational health study, workers exposed to products containing this compound reported instances of dermatitis and respiratory issues, linking the compound's allergenic potential to workplace health risks .
  • Environmental Monitoring : Research on the environmental impact of fragrance compounds revealed that this compound contributes to aquatic toxicity. Monitoring programs have been established to assess its concentration in water bodies and its effects on local ecosystems .

Properties

IUPAC Name

(E)-2-methyl-1-(2,6,6-trimethylcyclohexen-1-yl)pent-1-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-6-14(16)12(3)10-13-11(2)8-7-9-15(13,4)5/h10H,6-9H2,1-5H3/b12-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGXDHVCKICOMQ-ZRDIBKRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(=CC1=C(CCCC1(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)/C(=C/C1=C(CCCC1(C)C)C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68555-94-2
Record name 1-Penten-3-one, 2-methyl-1-(2,2,6-trimethylcyclohexen-1-yl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.